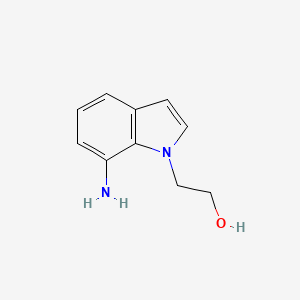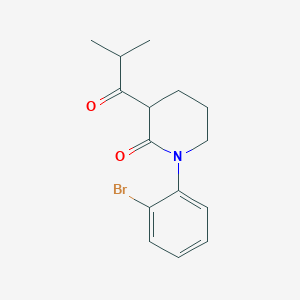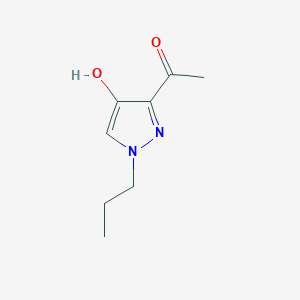
1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanone is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a hydroxy group at the 4-position and a propyl group at the 1-position of the pyrazole ring, along with an ethanone group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-1-propyl-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of 1-(4-oxo-1-propyl-1H-pyrazol-3-yl)ethanone.
Reduction: Formation of 1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanol.
Substitution: Formation of 1-(4-halo-1-propyl-1H-pyrazol-3-yl)ethanone.
Scientific Research Applications
1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxy group at the 4-position can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ethanone group can interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone
- 1-(4-hydroxy-1-ethyl-1H-pyrazol-3-yl)ethanone
- 1-(4-hydroxy-1-butyl-1H-pyrazol-3-yl)ethanone
Comparison: Compared to its similar compounds, 1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanone exhibits unique properties due to the presence of the propyl group. This group influences the compound’s hydrophobicity, steric hindrance, and overall reactivity, making it distinct in terms of its chemical behavior and biological activity.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-(4-hydroxy-1-propylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-10-5-7(12)8(9-10)6(2)11/h5,12H,3-4H2,1-2H3 |
InChI Key |
HGAGJBGSWSHPCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



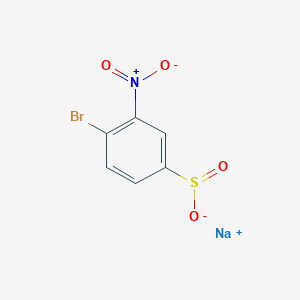
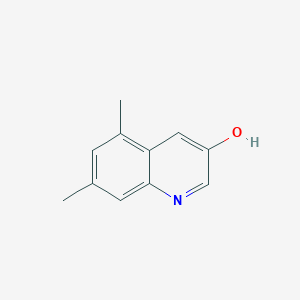
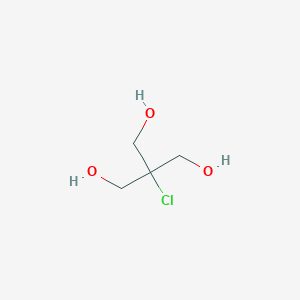
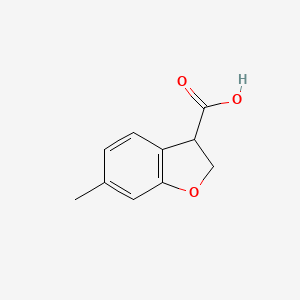
![[2-(Cyclopropylamino)ethyl]dimethylamine](/img/structure/B13166573.png)
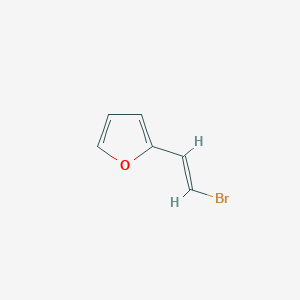
![6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13166575.png)
